molecular formula C22H24N2O5S3 B3307074 1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol CAS No. 931338-61-3

1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol

Cat. No.: B3307074
CAS No.: 931338-61-3
M. Wt: 492.6 g/mol
InChI Key: VOCOJJXCLUEEHS-UHFFFAOYSA-N
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Description

1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of piperidin-4-ol with 2,4-ditosylthiazole under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol is unique due to its combination of a piperidine ring and a thiazole ring with tosyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine or thiazole derivatives .

Properties

IUPAC Name

1-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S3/c1-15-3-7-18(8-4-15)31(26,27)20-21(24-13-11-17(25)12-14-24)30-22(23-20)32(28,29)19-9-5-16(2)6-10-19/h3-10,17,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCOJJXCLUEEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 2
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 3
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 4
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 5
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 6
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol

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